molecular formula C18H22IN3O2 B1396818 (S)-tert-Butyl 2-(5-(4-iodophenyl)-1H-imidazol-2-yl)pyrrolidine-1-carboxylate CAS No. 1242094-29-6

(S)-tert-Butyl 2-(5-(4-iodophenyl)-1H-imidazol-2-yl)pyrrolidine-1-carboxylate

Cat. No.: B1396818
CAS No.: 1242094-29-6
M. Wt: 439.3 g/mol
InChI Key: FKNRJMZSQAHBBC-HNNXBMFYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(S)-tert-Butyl 2-(5-(4-iodophenyl)-1H-imidazol-2-yl)pyrrolidine-1-carboxylate” is a chemical compound with the molecular formula C18H22IN3O2. It has a molecular weight of 439.3 g/mol. This compound is a solid and should be stored at 4°C, protected from light . It is intended for research use only and is not for human or veterinary use.


Molecular Structure Analysis

The InChI code for this compound is 1S/C18H22IN3O2/c1-18(2,3)24-17(23)22-10-4-5-15(22)16-20-11-14(21-16)12-6-8-13(19)9-7-12/h6-9,11,15H,4-5,10H2,1-3H3,(H,20,21)/t15-/m1/s1 . This code provides a specific textual identifier for the compound’s molecular structure.


Physical and Chemical Properties Analysis

This compound is a solid . It should be stored at 4°C and protected from light . More detailed physical and chemical properties such as melting point, boiling point, and density were not available in the search results.

Scientific Research Applications

Radioprotection and Cytotoxicity Studies

Nitroxyl compounds, which include derivatives of (S)-tert-Butyl 2-(5-(4-iodophenyl)-1H-imidazol-2-yl)pyrrolidine-1-carboxylate, have been investigated for their potential as radioprotective drugs. A study by Qin et al. (2009) synthesized novel chiral nitronyl nitroxyl radicals, including compounds similar to this compound, and evaluated their cytotoxic and radioprotective effects in rat glioma C6 cells. This research suggests its potential application in radiation therapy and protection (Qin et al., 2009).

Antilipidemic Agent Synthesis

The compound has been involved in the synthesis of antilipidemic agents. Ohno et al. (1999) synthesized optical isomers of a compound structurally related to this compound, evaluating their biological efficacy as antilipidemic agents. This research indicates its relevance in the development of medications targeting lipid disorders (Ohno et al., 1999).

Bioactive Compound Synthesis

Maftei et al. (2013) investigated the synthesis of novel bioactive natural product analogs bearing structural similarities to this compound. These compounds were tested for antitumor activity, demonstrating the compound's relevance in cancer research (Maftei et al., 2013).

Enzymatic Studies and Metabolism

Yoo et al. (2008) researched the in vitro metabolism of a novel dipeptidyl peptidase-4 inhibitor structurally related to this compound. Their work highlights the compound's utility in studying enzymatic reactions and drug metabolism (Yoo et al., 2008).

Chiral Pyrrolidine Synthesis

Research on the synthesis of N-tert-butyl disubstituted pyrrolidines, which include structures related to this compound, has been conducted by Chung et al. (2005). This study provides insight into practical asymmetric synthesis methods, contributing to pharmaceutical chemistry (Chung et al., 2005).

Crystal Structure Analysis

Dhanalakshmi et al. (2018) conducted crystal structure and Hirshfeld surface analysis of imidazo[1,2-a]pyridine derivatives, which are structurally related to this compound. This research contributes to understanding the molecular and crystallographic properties of similar compounds (Dhanalakshmi et al., 2018).

Safety and Hazards

The compound has been labeled with the GHS07 pictogram, indicating that it can be harmful . The hazard statements associated with this compound are H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

Properties

IUPAC Name

tert-butyl (2S)-2-[5-(4-iodophenyl)-1H-imidazol-2-yl]pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22IN3O2/c1-18(2,3)24-17(23)22-10-4-5-15(22)16-20-11-14(21-16)12-6-8-13(19)9-7-12/h6-9,11,15H,4-5,10H2,1-3H3,(H,20,21)/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKNRJMZSQAHBBC-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1C2=NC=C(N2)C3=CC=C(C=C3)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@H]1C2=NC=C(N2)C3=CC=C(C=C3)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22IN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(S)-tert-Butyl 2-(5-(4-iodophenyl)-1H-imidazol-2-yl)pyrrolidine-1-carboxylate
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(S)-tert-Butyl 2-(5-(4-iodophenyl)-1H-imidazol-2-yl)pyrrolidine-1-carboxylate

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